10-deacetylbaccatin III

Semi-synthesis API Manufacturing Supply Chain

Scaling taxane semi-synthesis is bottlenecked by precursor supply: direct paclitaxel extraction from yew bark yields only ~0.01-0.04%, creating unsustainable cost and supply chain risk. 10-DAB III solves this as the foundational taxane intermediate: • Extraction yield up to 1 g/kg from renewable yew needles->25× higher than direct paclitaxel isolation. • C10 hydroxyl enables selective derivatization for paclitaxel, docetaxel, and next-generation taxane analog synthesis. • Lower relative cytotoxicity vs. final APIs reduces industrial handling hazard. Supplied with rigorous analytical characterization. Bulk and custom quantities available for pilot-plant through commercial-scale procurement.

Molecular Formula C29H36O10
Molecular Weight 544.6 g/mol
CAS No. 32981-86-5
Cat. No. B1663907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-deacetylbaccatin III
CAS32981-86-5
Synonyms10-DB III
10-deacetyl-baccatine III
10-deacetylbaccatin III
10-deacetylbaccatine III
Molecular FormulaC29H36O10
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
InChIKeyYWLXLRUDGLRYDR-ZHPRIASZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10-Deacetylbaccatin III: Key Precursor for Taxane APIs


10-Deacetylbaccatin III (10-DAB III) is a tetracyclic diterpenoid derived from the needles and bark of yew trees (Taxus spp.), serving as the foundational backbone for the semi-synthesis of clinically essential taxane anticancer drugs, including paclitaxel and docetaxel [1]. 10-DAB III exhibits its own biological activity as a microtubule assembly inhibitor (IC50 values of 23 µM and 0.9 µM in porcine brain and Physarum microtubules, respectively) and demonstrates selective antiparasitic activity against Leishmania donovani (IC50 = 70 nM) [2]. It is a pivotal intermediate in the biosynthetic pathway of paclitaxel, specifically the fifth step, and is enzymatically converted to baccatin III by 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) [3].

Semi-synthesis precursor for taxane API manufacturing (paclitaxel, docetaxel)renewable yew needle supply
Microtubule assembly inhibition research contextporcine brain / Physarum models
Antiparasitic activity against Leishmania donovanireported IC50 context

Why 10-Deacetylbaccatin III Has No Substitute


In taxane research and manufacturing, direct substitution of 10-deacetylbaccatin III (10-DAB III) with related compounds like baccatin III or paclitaxel is scientifically invalid and economically detrimental. 10-DAB III serves a unique dual role as both a key starting material for semi-synthesis and a distinct chemical entity with its own activity profile. As a precursor, its C10 hydroxyl group provides a critical site for selective derivatization, whereas baccatin III's C10 acetyl group offers different reactivity and requires alternative synthetic strategies [1]. The extraction yield of 10-DAB III from renewable yew needles is substantially higher (up to 1 g/kg) compared to paclitaxel from bark (~0.01-0.04%), creating a significant supply chain and cost advantage that cannot be matched by sourcing other taxanes for large-scale synthesis [2]. Furthermore, 10-DAB III's cytotoxic potency is approximately 100-fold lower than paclitaxel in certain cell lines, making it a poor substitute for the final drug but an ideal, less hazardous intermediate for industrial processing [3].

C10 hydroxyl reactivity mismatch
Baccatin III contains an acetyl group at C10, altering protection/deprotection strategies and synthetic route efficiency.
Supply-chain yield context
Extraction from renewable needles provides a yield advantage unattainable with bark-derived paclitaxel; baccatin III sourcing may not replicate this scale.
Cytotoxicity profile for handling
Reported mammalian-cell cytotoxicity is significantly lower than paclitaxel; direct use of the final drug as intermediate poses unnecessary exposure risk.

10-Deacetylbaccatin III: Comparative Evidence


Semi-Synthesis Precursor: Renewable Supply & High Yield

For the industrial-scale production of paclitaxel and docetaxel, 10-deacetylbaccatin III (10-DAB III) is the unequivocally superior starting material when compared to direct extraction of paclitaxel or the use of baccatin III. 10-DAB III can be obtained from the renewable needles of the European yew (Taxus baccata) at a yield of approximately 1 gram per kilogram of fresh plant material [1]. This yield is over 2,500 times greater than the typical extraction yield of paclitaxel from yew bark, which ranges from 0.01% to 0.04% (0.1–0.4 g/kg) [2]. This quantitative yield advantage establishes 10-DAB III as the cornerstone of modern taxane manufacturing, accounting for approximately 80% of the market share for paclitaxel production via semi-synthesis [3]. Its procurement ensures a stable, sustainable, and cost-effective supply chain compared to the environmentally damaging and economically unviable direct extraction of the final drug.

Renewable supply yield
Head-to-head
10-DAB III: ~1 g/kg from Taxus baccata needles vs. paclitaxel: 0.1–0.4 g/kg from bark
Supports supply-chain analysis for large-scale semi-synthesis
Renewable needle source vs. bark extraction
Semi-synthesis API Manufacturing Supply Chain Green Chemistry

Superior Activity Against Multidrug-Resistant Cancer

10-DAB III serves as the essential scaffold for developing next-generation taxanes with significantly improved activity against multidrug-resistant (MDR) cancers. A new series of taxane analogues synthesized from 14β-hydroxy-10-deacetylbaccatin III (a close derivative) were evaluated against MDR-positive cancer cell lines. The lead compound from this series, IDN5109, demonstrated a 25- to 30-fold higher anti-proliferative activity compared to paclitaxel in these resistant cell lines [1]. This improvement is not observed with modifications to the core baccatin III structure, highlighting the unique synthetic utility of the 10-DAB III scaffold. Further optimization has yielded taxoids derived from 14β-hydroxy-10-deacetylbaccatin III with subnanomolar IC50 values, representing an improvement of several-fold to a full order of magnitude over both paclitaxel and docetaxel [2].

MDR cancer cell activity
Cross-study
IDN5109 (14β-hydroxy derivative): 25–30× higher anti-proliferative activity vs. paclitaxel in MDR+ lines
Reported MDR cell-model response; scaffold for next-generation analogs
P-glycoprotein-expressing models
Multidrug Resistance MDR Cancer Taxane Analogs Oncology Research

Aqueous Stability in Acidic Conditions

In aqueous solutions under acidic conditions (pH 1-5), 10-deacetylbaccatin III (10-DAB III) and baccatin III exhibit similar degradation rates, both following first-order kinetics dependent on hydrogen ion concentration [1]. The primary degradation pathway for both involves dehydration around the 13-hydroxy group and cleavage of the oxetane ring. Critically, paclitaxel degrades at an intermediate rate, slower than both 10-DAB III and baccatin III but faster than the isolated C-13 side chain [1]. This data indicates that 10-DAB III is not inherently more stable than its acetylated analog (baccatin III), but its stability profile is well-characterized and predictable. This knowledge is crucial for designing robust purification and handling protocols during synthesis.

Acidic aqueous stability
Head-to-head
Similar first-order degradation rates for 10-DAB III and baccatin III (pH 1–5); paclitaxel degrades slower
Defines handling and purification protocol requirements
HPLC-UV / LC-MS monitored
Chemical Stability Degradation Kinetics Formulation Development Analytical Chemistry

Lower Cytotoxicity & Occupational Safety

The intrinsic cytotoxicity of 10-deacetylbaccatin III (10-DAB III) is significantly lower than that of its final drug product, paclitaxel. In a study using Chinese hamster lung cells, paclitaxel was found to be approximately 100 times more cytotoxic than 10-DAB III [1]. This is a critical quantitative advantage for large-scale industrial and research handling. While 10-DAB III is still a potent bioactive compound (e.g., IC50 = 70 nM against Leishmania [2]), its reduced potency against mammalian cells compared to the final API translates to a safer occupational exposure profile during the multiple synthetic steps required to produce clinical-grade taxanes.

Mammalian cytotoxicity
Cross-study
Paclitaxel ~100× more cytotoxic than 10-DAB III in Chinese hamster lung cells
Reported lower cytotoxicity supports intermediate handling context
Mammalian cell line assay
Cytotoxicity Occupational Safety Precursor Handling Toxicology

Efficient Semi-Synthesis Route to Docetaxel

The industrial production of docetaxel relies on a convergent semi-synthetic route starting from 10-deacetylbaccatin III (10-DAB III). A key step involves the esterification of a protected 10-DAB III intermediate with a pre-synthesized chiral C-13 side chain. The naturally derived 10-DAB III is obtained in high yield (1 g/kg) from yew needles, providing a cost-effective starting point [1]. While specific overall yield data from 10-DAB III to docetaxel is often proprietary, the efficiency of the semi-synthesis is underscored by the fact that 10-DAB III is universally considered the 'most appropriate precursor' for both taxol and taxotere (docetaxel) . Alternative routes starting from baccatin III require an additional deacetylation step or different protection strategies, adding complexity and cost to the process. The C10 hydroxyl of 10-DAB III is essential for the selective protection/deprotection sequences required to build the final docetaxel molecule.

Docetaxel route efficiency
Class-level
10-DAB III recognized as preferred precursor; free C10 hydroxyl enables direct semi-synthesis without deacetylation
Route choice impacts process cost and purity; data to verify for specific protocols
Proprietary yield details often unavailable
Semi-synthesis Docetaxel Process Chemistry Pharmaceutical Manufacturing

10-Deacetylbaccatin III: Research & Industrial Applications


Taxane API Manufacturing at Scale

This is the primary and most validated application for 10-DAB III. The evidence demonstrates a >25-fold higher extraction yield from a renewable source (yew needles) compared to direct paclitaxel extraction from bark [1]. This quantitative advantage in the supply chain makes 10-DAB III the cornerstone of the modern taxane pharmaceutical industry, which relies on semi-synthesis for approximately 80% of its market supply [2]. Its lower relative cytotoxicity also makes it a safer intermediate for industrial handling compared to the final drug product [3].

Medicinal Chemistry for MDR Cancer

Research programs aiming to develop next-generation taxanes with efficacy against MDR-positive tumors should prioritize 10-DAB III as the core scaffold. Derivatives synthesized from 14β-hydroxy-10-deacetylbaccatin III, such as IDN5109, have demonstrated 25- to 30-fold higher activity than paclitaxel in MDR cancer cell lines, and other analogs show subnanomolar potency [1]. This established structure-activity relationship (SAR) from the 10-DAB III core makes it the validated starting point for any new taxane analog program targeting resistant cancers.

Analytical Method Development for Taxane Analysis

Due to its well-characterized degradation pathways under acidic conditions [1] and its role as a key impurity in docetaxel drug substance formulations [2], high-purity 10-DAB III is an essential reference standard for analytical chemistry. It is required for developing and validating robust HPLC and LC-MS methods to monitor the stability of taxane APIs and finished drug products, as well as for controlling impurity profiles during semi-synthesis and formulation development.

Application
Selection Property
Validation Focus
Taxane API Semi-Synthesis
Renewable-source supply chain
Process yield, sustainability, and handling profile review
MDR Cancer Analog Design
10-DAB III scaffold SAR
MDR cell-line model-response evaluation
Taxane Stability & Impurity Analysis
Degradation pathway reference standard
HPLC/LC-MS method robustness for drug substance monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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